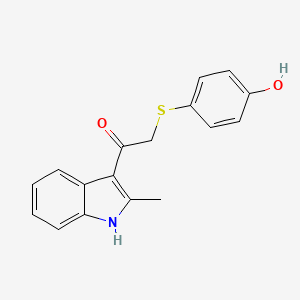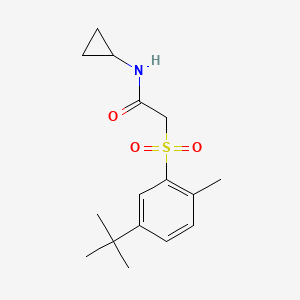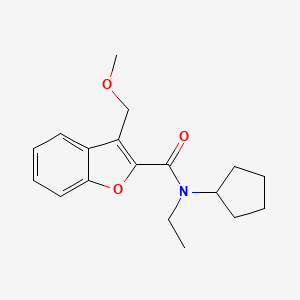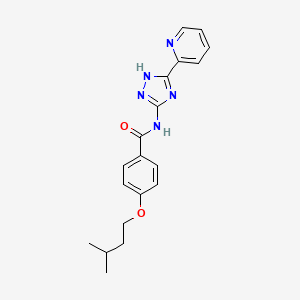
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention as a potential drug candidate due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the inhibition of various molecular targets such as histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, thereby promoting chromatin condensation and gene silencing. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and pain. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits COX-2, leading to the suppression of inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone inhibits NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone vary depending on the disease and the molecular targets involved. In cancer cells, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone induces apoptosis and cell cycle arrest by activating tumor suppressor genes and inhibiting HDACs. Inflammatory cells, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting COX-2 and NF-κB. In neurons, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone protects against oxidative stress and neuroinflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its high yield and purity, its ability to inhibit multiple molecular targets, and its potential therapeutic uses in various diseases. However, the limitations of using 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its limited solubility and stability, its potential toxicity at high doses, and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to investigate its potential therapeutic uses in other diseases such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone to improve its solubility and stability. Furthermore, future studies should focus on determining the efficacy and safety of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in humans, including its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis method of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-hydroxythiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to a deprotection reaction using a strong base such as sodium hydroxide to obtain 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in high yield and purity.
Scientific Research Applications
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from oxidative stress and neuroinflammation.
properties
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-11-17(14-4-2-3-5-15(14)18-11)16(20)10-21-13-8-6-12(19)7-9-13/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFAXISZTKBASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)



![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)